1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764287
InChI: InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2
SMILES: C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

CAS No.:

Cat. No.: VC13764287

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane -

Specification

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
Standard InChI InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2
Standard InChI Key KAFQASWKNUFTAV-UHFFFAOYSA-N
SMILES C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3
Canonical SMILES C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s IUPAC name, benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate, reflects its bicylclic framework:

  • Spiro junction: A single carbon atom (C1) bridges a six-membered 1,4-diazacyclohexane ring and a nine-membered 9-oxa-1,4-diaza ring.

  • Cbz group: The benzyloxycarbonyl (Cbz) moiety at position 1 serves as a protective group for the secondary amine, enabling selective deprotection during synthetic workflows.

  • Heteroatom distribution: Oxygen and nitrogen atoms within the rings contribute to hydrogen-bonding capabilities and conformational rigidity.

Table 1: Molecular Properties of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol
IUPAC NameBenzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
SMILESC1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3
InChI KeyKAFQASWKNUFTAV-UHFFFAOYSA-N

The spirocyclic design imposes steric constraints that stabilize specific conformations, a feature critical for molecular recognition in biological systems.

Synthetic Methodologies

Key Reaction Pathways

Synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane typically involves multi-step sequences emphasizing regioselective cyclization and protection-deprotection strategies:

  • Ring formation: Intramolecular cyclization of linear precursors under basic or catalytic conditions generates the spiro framework. For example, base-mediated closure of a diamine-ketone intermediate can yield the diazaspiro core.

  • Cbz introduction: Benzyl chloroformate (Cbz-Cl) is reacted with the secondary amine under Schotten-Baumann conditions to install the protective group.

  • Purification: Chromatographic techniques isolate the spiro product from regioisomers or byproducts.

Challenges and Optimization

  • Steric hindrance: The spiro junction complicates nucleophilic attacks, necessitating elevated temperatures or high-pressure conditions.

  • Selectivity: Competing pathways may form undesired macrocycles; ligand-assisted catalysis (e.g., palladium complexes) improves yield .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc, Boc) makes this compound valuable in peptide and heterocycle synthesis. Acidic conditions (e.g., HBr/AcOH) cleave the Cbz moiety without disrupting the spiro system, enabling sequential functionalization.

Table 2: Bioactivity of Analogous Spiro Compounds

CompoundMOR Agonism (EC₅₀)σ₁R Antagonism (IC₅₀)Analgesic ED₅₀ (mg/kg)
15au15 nM8 nM15
Oxycodone5 nMN/A10

Future Directions

  • Stereochemical studies: Elucidating the impact of spiro junction stereochemistry on receptor binding.

  • Hybrid derivatives: Merging this scaffold with bioactive fragments (e.g., opioid pharmacophores) to exploit dual-target mechanisms .

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